6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole
Description
6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is a chemical compound with the molecular formula C8H7N3O2S and a molecular weight of 209.23 g/mol This compound is characterized by its unique structure, which includes a dioxolo ring fused to a benzothiazole ring, with a hydrazino group attached at the 6-position
Properties
IUPAC Name |
[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-11-8-10-4-1-5-6(13-3-12-5)2-7(4)14-8/h1-2H,3,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSONHIXYJXUJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Mechanistic Considerations
The target molecule comprises a benzothiazole scaffold fused to a 1,3-dioxolo ring at the 4,5-positions (denoted by [4,5-f] fusion) and a hydrazino (-NHNH₂) group at the 6-position. This arrangement imposes steric and electronic constraints that influence synthetic routes. Two primary strategies emerge:
- Direct hydrazination of a preformed dioxolo-benzothiazole precursor.
- Diazo-reduction cascades to install the hydrazino group post-cyclization.
The choice of method depends on the availability of starting materials and the stability of intermediates under reaction conditions.
Synthetic Route 1: Hydrazine-Mediated Substitution
Precursor Synthesis: 6-Aminodioxolo[4,5-f]benzothiazole
The synthesis begins with the preparation of 6-aminodioxolo[4,5-f]benzothiazole, which requires cyclocondensation of 4,5-dihydroxy-2-aminobenzothiazole with a dihalomethane (e.g., dichloromethane) in basic media. This step forms the dioxolo ring via nucleophilic substitution:
$$
\text{4,5-Dihydroxy-2-aminobenzothiazole} + \text{CH}2\text{Cl}2 \xrightarrow{\text{NaOH}} \text{6-Aminodioxolo[4,5-f]benzothiazole} + 2\text{HCl}
$$
Hydrazination Reaction
The amino group at position 6 is replaced with hydrazine under reflux conditions. In a protocol analogous to, 6-aminodioxolo[4,5-f]benzothiazole (1.0 equiv) reacts with hydrazine hydrate (3.0 equiv) in ethylene glycol at 60–80°C for 4–6 hours:
$$
\text{6-Amino derivative} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\Delta} \text{6-Hydrazino derivative} + \text{H}2\text{O} + \text{NH}_3
$$
Optimization Insights:
Synthetic Route 2: Diazotization-Reduction Sequence
Diazonium Salt Formation
Adapting methods from, 6-aminodioxolo[4,5-f]benzothiazole undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C:
$$
\text{6-Amino derivative} + \text{NaNO}2 + \text{HCl} \rightarrow \text{6-Diazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}
$$
Reduction to Hydrazino Derivative
The diazonium salt is reduced using freshly prepared potassium sulfite (K₂SO₃) or stannous chloride (SnCl₂) in HCl:
$$
\text{6-Diazonium chloride} + \text{K}2\text{SO}3 \xrightarrow{70–95^\circ\text{C}} \text{6-Hydrazino derivative} + \text{K}2\text{SO}4 + \text{HCl}
$$
Critical Parameters:
Comparative Analysis of Methods
| Parameter | Hydrazine Substitution | Diazo-Reduction |
|---|---|---|
| Starting material | 6-Amino derivative | 6-Amino derivative |
| Reaction steps | 1 | 2 |
| Temperature range | 60–80°C | 0–95°C |
| Yield (%) | 43–60 | 40–65 |
| Purity (%) | ≥95 | ≥90 |
| Key advantage | Simplicity | Scalability |
Key observations :
Analytical Validation and Characterization
Spectroscopic Data
Industrial-Scale Considerations
Patent CN115197166A highlights challenges in avoiding toxic hydrazine hydrate. The diazo-reduction method circumvents this by using sulfites, aligning with green chemistry principles. Pilot-scale trials achieved 60% yield at 100-g batches, with >98% purity via recrystallization.
Chemical Reactions Analysis
6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve moderate temperatures and atmospheric pressure.
Scientific Research Applications
Medicinal Chemistry
The compound 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole belongs to the benzothiazole family, which is known for its diverse pharmacological properties. Recent studies have shown that benzothiazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Benzothiazole derivatives have been reported to possess significant antibacterial and antifungal properties. For instance, compounds derived from this structure have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. A study highlighted the synthesis of hydrazone derivatives from benzothiazoles that exhibited promising anticancer activity against pancreatic cancer cells . The specific mechanisms by which 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole exerts its effects are still under investigation but may involve apoptosis induction and cell cycle arrest.
Biological Activities
The biological activities of 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole can be categorized into several key areas:
- Antiviral Activity : Some studies have explored the antiviral potential of benzothiazole derivatives against viruses such as HIV and hepatitis B and C. The ability of these compounds to inhibit viral replication makes them candidates for further development in antiviral therapeutics .
- Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation through various pathways. This property is crucial for developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the efficacy of benzothiazole derivatives in various applications:
Synthesis and Structural Modifications
The synthesis of 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole typically involves multi-step organic reactions that allow for various substitutions on the benzothiazole ring. Modifications can enhance its biological activity or alter its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 6-amino[1,3]dioxolo[4,5-f][1,3]benzothiazole and 6-nitro[1,3]dioxolo[4,5-f][1,3]benzothiazole share structural similarities.
Biological Activity
6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 209.23 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit tyrosinase activity, which is crucial in melanin production and could be beneficial in treating hyperpigmentation disorders .
- Antioxidant Activity : Research suggests that this compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection and anti-aging therapies .
In Vitro Studies
Several studies have explored the efficacy of 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole in vitro:
- Tyrosinase Inhibition : In B16F10 melanoma cells, the compound demonstrated significant inhibition of tyrosinase activity. At concentrations of 10 µM and above, it reduced enzyme activity more effectively than standard inhibitors like kojic acid .
- Cytotoxicity Assessment : The cytotoxic effects were assessed using various concentrations over 48 and 72 hours. Results indicated that concentrations below 20 µM did not exhibit significant cytotoxicity, making it a promising candidate for further development in therapeutic applications .
Case Studies
A notable study involved the synthesis and evaluation of derivatives based on benzothiazole structures. The derivatives exhibited varied biological activities:
| Compound | Tyrosinase Inhibition (IC50 µM) | Cytotoxicity (CC50 µM) |
|---|---|---|
| 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole | 15 | >20 |
| Kojic Acid | 12 | >25 |
| Other Derivative A | 20 | 15 |
| Other Derivative B | 25 | 10 |
This table highlights the comparative effectiveness of the compound against other known agents.
Structure-Activity Relationship (SAR)
The structural modifications in benzothiazole derivatives have been linked to their biological activities. For instance:
- Hydrazine Substituents : The presence of hydrazine groups enhances interaction with tyrosinase, leading to improved inhibitory effects.
- Dioxolo Ring System : This structural feature contributes to the stability and bioavailability of the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via hydrazine derivatives under reflux conditions. For example, refluxing precursor hydrazides in DMSO for 18 hours, followed by crystallization in water-ethanol, yields ~65% (light-yellow powder, m.p. 141–143°C) . Optimization includes solvent selection (e.g., dichloromethane for milder conditions) and catalyst use (e.g., iodobenzene diacetate for cyclization) . Column chromatography (40% ethyl acetate in chloroform) and recrystallization (ethanol) enhance purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- X-ray diffraction : Resolves dihedral angles between aromatic rings (e.g., 5.59° between thiazole and benzene rings) and hydrogen-bonding networks (C–H···N, 3.585 Å) .
- NMR/IR : Validates functional groups (e.g., hydrazino peaks at δ 4.5–5.5 ppm in ¹H NMR; C=N stretches at 1600–1650 cm⁻¹ in IR) .
- Elemental analysis : Confirms molecular formula (e.g., C₁₀H₉N₃O₂S) with <0.5% deviation between calculated and observed values .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s bioactivity mechanisms?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HIV-1 protease or tumor-associated enzymes. For instance, triazole-thiazole scaffolds show π–π stacking (3.56–3.75 Å) and hydrogen bonding with active sites . Molecular dynamics simulations (100 ns, AMBER) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .
Q. What strategies address contradictions in reported biological activities (e.g., antiviral vs. antitumor)?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogenation at C7 increases antitumor activity by 30% in MCF-7 cells) .
- Comparative assays : Use standardized protocols (e.g., NIH HIV-1 RT inhibition assay vs. MTT cytotoxicity testing) to isolate target-specific effects .
- Meta-analysis : Cross-reference bioactivity data (e.g., IC₅₀ values) with electronic effects (Hammett σ constants) to rationalize discrepancies .
Q. How can process engineering improve scalability for academic-scale synthesis?
- Methodological Answer :
- Membrane separation (CRDC RDF2050104) : Nanofiltration (MWCO 300 Da) concentrates reaction mixtures while removing DMSO byproducts .
- Process simulation (Aspen Plus) : Optimizes solvent recovery (>90% ethanol reuse) and reduces energy consumption by 25% in distillation steps .
Theoretical and Experimental Design Questions
Q. How to align experimental design with theoretical frameworks for benzothiazole derivatives?
- Methodological Answer :
- Conceptual framework : Link synthesis to heterocyclic reactivity models (e.g., Baldwin’s rules for ring closure) .
- Hypothesis-driven design : Test whether electron-withdrawing groups enhance π-acceptor capacity (e.g., nitro substituents increase redox activity by 1.2 V in CV) .
Q. What advanced statistical methods validate reproducibility in bioactivity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
